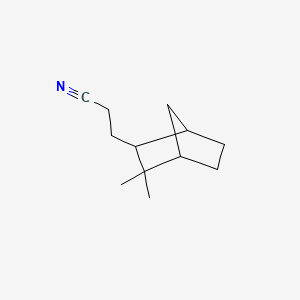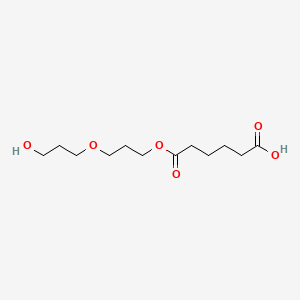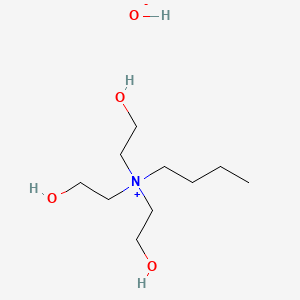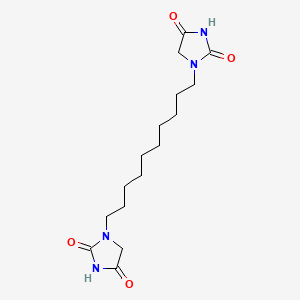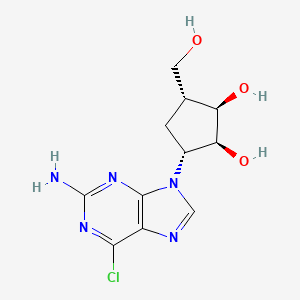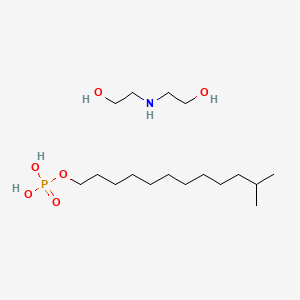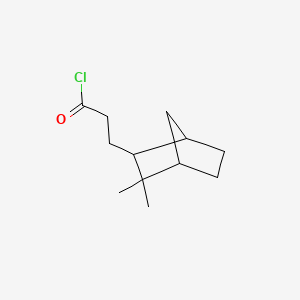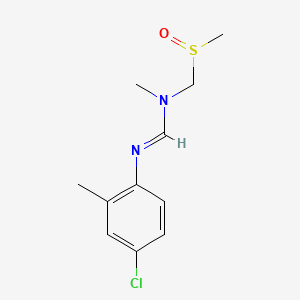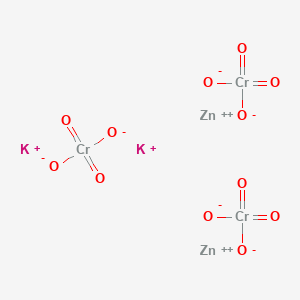
beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-: is a compound that combines a glucopyranoside moiety with a purine base through a thio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- typically involves the coupling of a glucopyranoside derivative with a purine base. The reaction conditions often require the presence of a thiol group to form the thio linkage. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling process .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the glucopyranoside moiety.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or glucopyranoside moiety .
Scientific Research Applications
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thio-linked glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and the role of glycosides in biological systems.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- involves its interaction with specific molecular targets. The thio linkage and the purine base allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- Beta-D-Glucopyranosiduronic acid, 1H-purin-6-yl 1-thio-
- Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside
- Phenyl-beta-D-glucopyranoside
Comparison: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- is unique due to its specific thio linkage and the combination of a glucopyranoside moiety with a purine base. This structural feature distinguishes it from other similar compounds, which may have different linkages or base structures. The presence of the thio group can also influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
17061-14-2 |
|---|---|
Molecular Formula |
C11H14N4O5S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O5S/c16-1-4-6(17)7(18)8(19)11(20-4)21-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-19H,1H2,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
InChI Key |
NHEYDIBIIVVJLP-RYIOEUIJSA-N |
Isomeric SMILES |
C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


